Product packaging for Glycidyl vinyloxyethyl ether(Cat. No.:CAS No. 16801-19-7)

Glycidyl vinyloxyethyl ether

Cat. No.: B1652989
CAS No.: 16801-19-7
M. Wt: 144.17 g/mol
InChI Key: ZOJIBRUWYLWNRB-UHFFFAOYSA-N
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Description

Glycidyl vinyloxyethyl ether (C7H12O3) is a chemical compound of interest in synthetic and polymer chemistry due to its bifunctional structure, containing both a vinyl ether and an epoxide (glycidyl) group . This composition makes it a potential monomer for the synthesis of specialized polyethers and other polymeric materials. The compound has been investigated in academic settings, such as at the A.E. Favorsky Irkutsk Institute of Chemistry, for its reactivity and as a building block for more complex chemical structures . Its molecular structure allows for further chemical modifications, for instance, through reactions with acetals to create branched epoxide-containing compounds . As a research chemical, it provides a versatile intermediate for developing new polymers, resins, and functional materials. This product is intended for laboratory research purposes only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B1652989 Glycidyl vinyloxyethyl ether CAS No. 16801-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethenoxyethoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-8-3-4-9-5-7-6-10-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJIBRUWYLWNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80937426
Record name 2-{[2-(Ethenyloxy)ethoxy]methyl}oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16801-19-7
Record name 2-[[2-(Ethenyloxy)ethoxy]methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16801-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1-(2,3-epoxypropoxy)-2-(vinyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016801197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[2-(Ethenyloxy)ethoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Glycidyl Vinyloxyethyl Ether

Traditional Synthesis Pathways

Traditional methods for synthesizing Glycidyl (B131873) vinyloxyethyl ether (GVEE) have focused on established organic reactions, including vinyl trans-esterification, epoxidation, and ring-opening reactions. These pathways often utilize readily available precursors and well-understood reaction mechanisms.

A widely documented method for synthesizing glycidyl ether derivatives, which has been adapted for Glycidyl vinyloxyethyl ether, involves the vinyl trans-esterification of glycidol (B123203) with a vinyl ether precursor. In a typical procedure, glycidol is reacted with a vinyl ether in the presence of a catalyst like mercuric acetate (B1210297). The reaction is generally carried out in a stainless steel autoclave under a nitrogen atmosphere. The mixture is heated for several hours, followed by vacuum distillation to isolate the final product. Post-distillation purification steps often include washing with sodium chloride solution and water, drying over molecular sieves, and stabilization.

Challenges associated with this method include the sensitivity of the epoxy ring to nucleophilic attack, which requires maintaining neutral or slightly alkaline conditions. The disposal of catalyst residues, such as those from mercuric acetate, also presents environmental and safety concerns, prompting research into alternative, less hazardous catalysts.

Table 1: Typical Parameters for Vinyl Trans-Esterification Synthesis of this compound

ParameterValue
CatalystMercuric acetate
Temperature90–100°C
Reaction Time8 hours
Reported Yield70–77%
Reported Purity (VPC)98–99%

The synthesis of this compound can also be achieved through the epoxidation of vinyloxyethyl compounds. evitachem.com This method involves the conversion of a precursor containing a vinyl ether group and an alkene group into the corresponding epoxide. Common oxidizing agents used for this transformation include peracids. A solvent-free approach has been described that utilizes hydrogen peroxide in conjunction with manganese-based catalysts for the oxidation of allyl or vinyl ethers.

Advanced Synthetic Strategies

Advanced synthetic strategies for polymers containing this compound often focus on controlled polymerization techniques that allow for the precise construction of polymer architectures. These methods leverage the dual reactivity of the monomer to create functional materials.

This compound can undergo cationic polymerization. jst.go.jp However, studies have shown that the cationic polymerization of this compound with catalysts like BF₃OEt₂ and CF₃SO₃H did not yield soluble polymers with pendant epoxide groups. jst.go.jp This suggests that both the vinyl ether and the epoxy groups can participate in the polymerization, potentially leading to cross-linked structures.

In the broader context of glycidyl ether monomers, cationic ring-opening polymerization is a well-established technique. nih.gov For instance, various copolymers of glycidol with other glycidyl ethers have been synthesized via cationic ring-opening polymerization. researchgate.net The choice of initiator and reaction conditions is crucial for controlling the polymerization process. Lewis acids are commonly used as catalysts.

Group-transfer polymerization (GTP) has emerged as a powerful technique for the controlled polymerization of various monomers, including functionalized vinyl ethers. google.com This method allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. google.com A key advantage of GTP is its ability to polymerize monomers containing functional groups that might not be compatible with other polymerization techniques.

In the context of vinyl ether monomers, GTP can be initiated by a carbon-carbon double bond-containing silane (B1218182) compound in the presence of a catalyst. google.com This process selectively polymerizes the (meth)acryloyl groups of vinyl ether group-containing (meth)acrylic acid esters while leaving the vinyl ether groups intact. google.com This allows for the production of polymers with pendant vinyl ether functionalities that can be further modified. Recent advancements in GTP have enabled the precise synthesis of vinyl ether-containing monomers while preserving epoxy functionality.

Solvent-Free Synthetic Approaches

Solvent-free synthesis of glycidyl ethers, including this compound, has gained attention as an environmentally friendly and efficient alternative to traditional methods. researchgate.netchalmers.se These approaches often involve the reaction of a fatty alcohol with epichlorohydrin (B41342) in the presence of a solid base and a phase-transfer catalyst, eliminating the need for water or organic solvents. researchgate.netchalmers.se This method is advantageous as it simplifies the purification process; solid byproducts like sodium chloride and sodium hydroxide (B78521) can be easily removed by filtration. researchgate.netdss.go.th

Research has demonstrated that this solvent-free method can lead to high yields of glycidyl ethers, with some studies reporting yields of octylglycidyl ether and octadecylglycidyl ether at 92.0% and 91.7%, respectively. researchgate.netdss.go.th The reaction conditions, such as temperature, reaction time, and the concentration of reactants and catalysts, are crucial factors that influence the product yield. chalmers.se Design of Experiment (DoE) studies have been employed to investigate the combined influence of these factors to optimize the reaction for maximum yield. chalmers.se

Another solvent-free approach involves the catalytic epoxidation of allyl or vinyl ethers using hydrogen peroxide and manganese-based catalysts. This method avoids high-temperature degradation of the epoxide group, allowing for higher retention of this functional group.

Two-Step Ring-Opening and Ring-Closure Protocols

The synthesis of glycidyl ethers can also be achieved through a two-step process involving ring-opening followed by ring-closure. A general one-pot synthesis protocol involves the reaction of a corresponding alcohol with an epoxy compound like epichlorohydrin. d-nb.infogoogle.com This reaction can be catalyzed by a Lewis acid or a base. google.com

In the first step, the alcohol reacts with epichlorohydrin to form a halohydrin intermediate. google.com This is followed by a dehydrochlorination step, typically using a base, which results in the formation of the glycidyl ether. google.com This method, however, can have disadvantages such as the formation of halohydrin ether byproducts and potential polymerization. dss.go.th

For instance, the synthesis of a nonionic biosurfactant, oleyl glyceryl ether polyethylene (B3416737) glycol 400 (OGEP400), involves a two-stage reaction. The first stage is the formation of Oleyl Glycidyl Ether (OGE). iagi.or.id This is followed by the reaction of OGE with polyethylene glycol 400. iagi.or.id

Epoxidation of Diallyl Ether with Targeted Hydroperoxides

The epoxidation of diallyl ether (DAE) presents an alternative route to producing allyl-glycidyl ether (AGE), which is structurally related to this compound. growingscience.com This method utilizes a titanium silicate (B1173343) catalyst, such as Ti-MWW or TS-1, and an oxidant. growingscience.comresearchgate.net While hydrogen peroxide is a common oxidant, its use can lead to the formation of side products due to the presence of water. growingscience.comresearchgate.net

To circumvent this, t-butyl hydroperoxide (TBHP) has been successfully used as an anhydrous oxidant for the epoxidation of DAE. growingscience.com This approach has been shown to decrease the quantity of side products. growingscience.com The reaction parameters, including temperature, DAE/TBHP molar ratio, solvent concentration, catalyst amount, and reaction time, significantly influence the process. growingscience.comresearchgate.net Studies have investigated these parameters to optimize the yield of the desired glycidyl ether. growingscience.comresearchgate.net For example, in the epoxidation of allyl-glycidyl ether to diglycidyl ether using a Ti-SBA-15 catalyst and hydrogen peroxide, optimal conditions were found to be a temperature of 80°C, a molar ratio of AGE/H2O2 of 5:1, a methanol (B129727) concentration of 30 wt%, a catalyst content of 3 wt%, and a reaction time of 240 minutes. bibliotekanauki.pl

Catalysis in this compound Synthesis

Mercuric Acetate Catalysis in Trans-Esterification

One of the documented methods for synthesizing this compound is through a pressure-based vinyl trans-esterification reaction. This process involves reacting glycidol with a vinyl ether in the presence of mercuric acetate as a catalyst. The reaction is typically carried out at elevated temperatures (90–100°C) under a nitrogen atmosphere. However, the yield of this reaction is limited to around 18% due to the degradation of the sensitive epoxide ring at these temperatures. The disposal of mercuric acetate residues also presents an environmental concern, prompting research into alternative catalysts.

Lewis Acid Catalysis in Cationic Ring-Opening Polymerization

Lewis acids are effective catalysts for the cationic ring-opening polymerization (CROP) of glycidyl ethers. Catalysts such as boron trifluoride etherate (BF₃·OEt₂) are commonly used to initiate the polymerization of glycidyl ether monomers. While this is a polymerization reaction, the underlying principles of Lewis acid catalysis are relevant to the synthesis of the monomer itself, particularly in reactions involving the opening of an epoxide ring. dss.go.tharabjchem.org For instance, the synthesis of glycidyl ethers can involve a Lewis acid-catalyzed reaction of an alcohol with epichlorohydrin to form a halohydrin intermediate, which is then converted to the glycidyl ether. dss.go.thgoogle.com However, this method can lead to the formation of byproducts and polymerization. dss.go.th Selenonium salts have also been explored as metal-free Lewis acid catalysts for the cationic ring-opening polymerization of cyclic esters. rsc.org

Phase-Transfer Catalysis in Etherification Reactions

Phase-transfer catalysis (PTC) is a highly effective technique for the synthesis of glycidyl ethers, including those with structures analogous to this compound. researchgate.netdss.go.th This method is particularly advantageous for reactions involving reactants with different solubilities, as it facilitates the migration of reactants between two immiscible phases. iagi.or.id In the synthesis of glycidyl ethers, PTC is often used in the reaction of a fatty alcohol with epichlorohydrin in the presence of an alkali metal hydroxide. researchgate.netgoogle.com

The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB) and other amine- or ammonium-based compounds, allows the reaction to proceed efficiently without the need for organic solvents or water. researchgate.netdss.go.thgoogle.com This solvent-free approach simplifies the workup procedure, as the solid byproducts can be removed by simple filtration. dss.go.th Research has shown that this method can produce high yields of glycidyl ethers, with studies reporting yields of over 90%. researchgate.netdss.go.th The effect of different solvents and catalyst types on the reaction has also been investigated to optimize the synthesis. researchgate.netgrowingscience.com

Solid Acid Catalysis in Two-Step Syntheses

A notable method for the synthesis of analogous compounds like allyl glycidyl ether involves a two-step process utilizing a solid acid catalyst. google.com This approach avoids the use of corrosive liquid acids and simplifies catalyst separation. The synthesis proceeds in two main stages:

Ring-Opening Reaction: An alcohol (such as vinyl carbinol for allyl glycidyl ether) reacts with epichlorohydrin in the presence of a solid acid catalyst. This initial step forms an intermediate chlorohydrin, such as allyl chloropharin. google.com

Ring-Closure Reaction: The intermediate is then subjected to a ring-closure reaction with a base, typically sodium hydroxide, to form the final glycidyl ether product. This is followed by refinement treatment. google.com

Perchlorate (B79767) salts, such as magnesium perchlorate, zinc perchlorate, and aluminum perchlorate, have been identified as effective solid acid catalysts for this process, with zinc perchlorate being particularly preferred. google.com The catalyst amount is typically in the range of 0.05% to 0.5% of the reactant mass. google.com

Key reaction parameters for this two-step synthesis are outlined below:

ParameterCondition RangeOptimal Condition
Ring-Opening Temperature 60–130 °C80–90 °C
Ring-Closure Temperature 30–60 °C35–45 °C
Alcohol:Epichlorohydrin Molar Ratio 1:1 to 5:11:1 to 3:1
Epichlorohydrin:Sodium Hydroxide Molar Ratio 1:1 to 1:1.31:1 to 1:1.1
Catalyst Loading (Perchlorate) 0.05–0.5% of reactant mass0.1–0.3% of reactant mass

Table based on data from a patent for the synthesis of allyl glycidyl ether, a structurally related compound. google.com

Transition Metal Catalysis in Epoxidation (e.g., Ti-MWW)

An alternative synthetic route to glycidyl ethers is the epoxidation of corresponding allyl ethers. Titanosilicate zeolites, particularly Ti-MWW, have emerged as highly active and selective catalysts for this transformation, offering a cleaner alternative to traditional methods that may produce chlorinated by-products. researchgate.net

The epoxidation of diallyl ether to form allyl-glycidyl ether has been successfully demonstrated using a Ti-MWW catalyst with t-butyl hydroperoxide as the oxidant. researchgate.net Ti-MWW is a crystalline titanosilicate with a unique MWW structure, known for its catalytic performance in selective liquid-phase oxidation reactions. growingscience.comfrontiersin.org The catalyst's activity is attributed to isolated titanium species in a tetrahedral coordination state within the silica (B1680970) framework. researchgate.net

The process involves the selective oxidation of one of the double bonds in the diallyl ether molecule. Research has shown that Ti-MWW provides high selectivity for the desired mono-epoxidized product, allyl-glycidyl ether. researchgate.net

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors that influence the reaction outcome include temperature, reaction time, catalyst concentration, and the molar ratio of reactants.

In solvent-free synthesis methods using phase-transfer catalysts, yields for glycidyl ethers have been reported to exceed 75%, with further optimization deemed possible. chalmers.se Studies focusing on the synthesis of octylglycidyl and octadecylglycidyl ethers have achieved yields as high as 92.0% and 91.7%, respectively, by carefully controlling reaction parameters in a solvent-free system. dss.go.thresearchgate.net This method offers advantages such as easy removal of solid by-products and reduced use of reactants. dss.go.thresearchgate.net

For the Ti-MWW catalyzed epoxidation of diallyl ether, the influence of various parameters on the yield of allyl-glycidyl ether (AGE) has been systematically investigated. researchgate.net

Influence of Reaction Parameters on Diallyl Ether (DAE) Epoxidation over Ti-MWW

Parameter Conditions Studied Observation on AGE Yield
Temperature 20–130 °C Yield increases with temperature up to a certain point, beyond which side reactions may increase.
DAE/TBHP Molar Ratio 1:1–3:1 A higher molar ratio of the ether to the oxidant can influence selectivity and conversion.
Catalyst Amount 1–7 wt% Increasing catalyst amount generally increases conversion, but an optimal level exists to balance activity and cost. researchgate.netfrontiersin.org

| Reaction Time | 60–1440 min | Yield increases with time, but prolonged reaction can lead to the formation of by-products. researchgate.net |

Table based on findings from the epoxidation of diallyl ether. researchgate.net

The optimization process often involves a multi-factor investigation to understand the interplay between different variables. chalmers.se For instance, in the two-step solid acid catalysis method, the molar ratios of reactants are critical; an optimal allyl alcohol to epichlorohydrin ratio is between 1:1 and 3:1, and the epichlorohydrin to sodium hydroxide ratio is best maintained between 1:1 and 1:1.1 for high yields. google.com

Reaction Mechanisms and Pathways of Glycidyl Vinyloxyethyl Ether

Reactivity of the Epoxy Moiety

The epoxy group is a three-membered cyclic ether, also known as an oxirane. The significant ring strain and the polarity of the carbon-oxygen bonds make it highly susceptible to nucleophilic attack, leading to ring-opening reactions. acs.orgjsynthchem.com This high reactivity is the fundamental basis for the curing of epoxy resins and the formation of durable thermoset polymers. acs.org

The primary reaction of the epoxy group involves its ring-opening by a nucleophile. This can be catalyzed by either acids or bases. jsynthchem.com In a basic or neutral medium, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide ring. openstax.org

Amines: The reaction between glycidyl (B131873) ethers and amines is a cornerstone of epoxy chemistry, commonly used in curing processes. semanticscholar.org Primary amines (R-NH₂) act as difunctional reactants, as each hydrogen atom can react with an epoxy group. The initial reaction involves the nucleophilic attack of the amine's lone pair of electrons on an epoxide carbon, opening the ring to form a β-hydroxy amine. semanticscholar.orgresearchgate.net The resulting secondary amine can then react with a second epoxide, forming a cross-link. The reactivity is influenced by the amine's basicity and steric hindrance. semanticscholar.org

Acids (Carboxylic): Carboxylic acids can open the epoxy ring to yield a hydroxy ester. This reaction is particularly efficient in anhydrous conditions to prevent the competing reaction of acid-catalyzed hydrolysis of the epoxide. researchgate.net

Hydroxyls (Alcohols and Phenols): In the presence of a catalyst, hydroxyl-containing compounds can attack and open the epoxy ring, resulting in the formation of an ether linkage and a new hydroxyl group. bme.hu Notably, the hydroxyl groups that are generated during the ring-opening reaction with amines can act as catalysts, accelerating the curing process. semanticscholar.org

The general scheme for these nucleophilic additions is summarized in the table below.

NucleophileFunctional GroupProduct StructureKey Characteristics
Amine -NH₂β-Hydroxy AmineForms the basis of epoxy curing; secondary amine product can react further.
Acid -COOHHydroxy EsterProceeds efficiently in non-aqueous media.
Hydroxyl -OHEther and HydroxylReaction is often catalyzed; generated hydroxyls can auto-catalyze further reactions.

Crosslinking, or curing, transforms liquid epoxy resins into solid, insoluble, and infusible three-dimensional networks. acs.org This is achieved by reacting the epoxy monomer with a suitable curing agent or hardener that is at least difunctional. For instance, a diamine can connect two polymer chains by reacting each of its amino groups with an epoxide from different chains. researchgate.net

The process is a step-growth polymerization. As the reaction progresses, the molecular weight of the polymer increases, leading to a significant rise in viscosity. Eventually, a gel point is reached where a continuous network is formed throughout the material. Further reaction reinforces this network, building the final properties of the thermoset material. The density of cross-links, which is determined by the functionality of the monomers and curing agents, dictates the mechanical and thermal properties of the final product. researchgate.net

Reactivity of the Vinyloxyethyl Group

The vinyloxyethyl group is a vinyl ether, a class of monomers known for their distinct reactivity, which differs significantly from that of acrylic or styrenic monomers.

Vinyl ethers are characterized by an electron-rich double bond due to the electron-donating nature of the adjacent ether oxygen. This high electron density makes them highly susceptible to attack by electrophiles but resistant to free-radical homopolymerization. cmu.edu The predominant pathway for the polymerization of vinyl ethers is cationic polymerization. cmu.edunih.gov

This process can be initiated by Lewis acids (e.g., BF₃OEt₂) or various protonic acids. u-fukui.ac.jp Cationic polymerization of vinyl ethers is typically very rapid and exothermic. nih.govresearchgate.net Modern techniques, such as living or controlled cationic polymerization, have been developed to manage this high reactivity, allowing for the synthesis of poly(vinyl ether)s with controlled molecular weights and well-defined architectures. nih.govrsc.org The reaction proceeds via a carbocationic propagating species, which adds sequentially to monomer units.

The vinyl ether moiety of Glycidyl vinyloxyethyl ether can actively participate in the formation of cross-linked networks. This can occur through several mechanisms. In a cationic polymerization, if GVVE is the sole monomer, the polymerization of the vinyl ether groups can proceed to form linear chains with pendant epoxy groups. u-fukui.ac.jp If a cationic di- or multifunctional vinyl ether crosslinker is included, a network based on poly(vinyl ether) chains is formed. Alternatively, in dual-cure systems, the vinyl ether groups can be polymerized in a first step to form a solid matrix, which is then further cross-linked in a second step via the reaction of the pendant epoxy groups. nih.gov

Polymerization Mechanisms Involving this compound

As a hybrid monomer, this compound can undergo polymerization through various mechanisms, including selective polymerization of one functional group or simultaneous or sequential polymerization of both.

Selective Polymerization: It is possible to selectively polymerize the vinyl ether group while leaving the epoxy ring intact. This is typically achieved through cationic polymerization using specific initiators that are reactive towards the vinyl ether but not the epoxide under the chosen conditions. Research has shown that initiators like HI/I₂ and CF₃SO₃H can achieve this selective polymerization, yielding soluble, low-molecular-weight polymers with intact epoxy groups attached to the backbone. u-fukui.ac.jp These epoxy-functionalized polymers can then be used for subsequent crosslinking reactions.

Concurrent Polymerization: In contrast, certain powerful cationic initiators, such as boron trifluoride etherate (BF₃OEt₂), can initiate polymerization of both the vinyl and epoxy groups simultaneously. u-fukui.ac.jp This concurrent reaction of both moieties leads directly to the formation of a highly cross-linked, insoluble polymer network.

Dual-Cure Systems: The distinct reactivity of the epoxy and vinyl ether groups makes GVVE an ideal candidate for dual-cure systems. nih.gov These systems involve two separate curing steps, often triggered by different stimuli, such as light and heat. For example, the vinyl ether groups can be polymerized first via a photoinitiated cationic polymerization (UV curing). This is followed by a second, thermal curing step, where the epoxy groups react with a suitable hardener. mdpi.com This sequential approach provides excellent control over the curing process, allowing for the creation of complex structures with defined properties.

The choice of initiator plays a critical role in determining the polymerization pathway of this compound, as detailed in the following table based on research findings. u-fukui.ac.jp

InitiatorPolymerization TargetResulting ProductSolubility
BF₃OEt₂ Vinyl and Epoxy GroupsCross-linked networkInsoluble
CF₃SO₃H Vinyl Group (Selective)Soluble oligomer with epoxy pendantsSoluble
HI/I₂ Vinyl Group (Selective)Soluble oligomer with epoxy pendantsSoluble
Iodine (I₂) Vinyl Group (Selective)Soluble oligomer with epoxy pendantsSoluble

Cationic Polymerization of 2-Vinyloxyethyl Glycidyl Ether

Cationic polymerization of 2-vinyloxyethyl glycidyl ether (VEGE) offers a route to polymers with pendant epoxy groups, provided that the polymerization of the vinyl ether moiety can be selectively controlled. The high susceptibility of vinyl ethers to cationic polymerization makes this a primary method for creating linear polymer backbones from this monomer.

Living Cationic Polymerization Systems (e.g., HI/I₂, HI/ZnI₂)

Living cationic polymerization is a technique that allows for the synthesis of polymers with well-defined molecular weights and low molar mass distributions. This is achieved by minimizing termination and chain transfer reactions. For vinyl ethers, initiating systems composed of a protonic acid, such as hydrogen iodide (HI), in combination with a Lewis acid, like iodine (I₂) or zinc iodide (ZnI₂), have been effectively employed.

In the HI/I₂ system, HI acts as the initiator by providing a proton to activate the vinyl ether monomer, while I₂ serves as a Lewis acid that stabilizes the propagating carbocation. This stabilization occurs through a reversible equilibrium between the active cationic species and a dormant covalent species, which is a key characteristic of living polymerization. wikipedia.org

Research on the cationic polymerization of VEGE using the HI/I₂ initiating system has demonstrated that it primarily targets the vinyl group, leading to the formation of soluble, low-molecular-weight oligomers with intact epoxy pendants. u-fukui.ac.jp However, a notable side reaction involves the vinyl ether-type growing end reacting with an epoxy group of another VEGE monomer. This side reaction leads to a cessation of monomer conversion at approximately 40%. u-fukui.ac.jp

While specific studies on the HI/ZnI₂ system for VEGE are not extensively detailed in the reviewed literature, the role of ZnI₂ as a Lewis acid is analogous to that of I₂. It is used to stabilize the propagating carbocation in the living cationic polymerization of other vinyl ethers. The choice of Lewis acid can influence the polymerization kinetics and the degree of control over the polymer architecture.

Selective Vinyl Polymerization

The primary goal in the cationic polymerization of VEGE is often the selective polymerization of the vinyl ether group while preserving the reactive epoxy functionality for potential post-polymerization modification. Various initiators have been investigated to achieve this selectivity.

A study by Sawamoto et al. conducted a detailed investigation into the selective vinyl polymerization of VEGE with different initiators in dichloromethane (B109758) (CH₂Cl₂) at temperatures ranging from +15 to -78°C. u-fukui.ac.jp The results indicated a strong dependence of selectivity on the chosen initiator.

InitiatorResulting Polymer StructureSelectivity
BF₃OEt₂Partially insoluble polymers (cross-linked)Polymerized both vinyl and epoxy groups
HI/I₂Soluble, low-molecular-weight oligomers with epoxy pendantsMainly polymerized the vinyl group
Iodine (I₂)Soluble, low-molecular-weight oligomers with epoxy pendantsMainly polymerized the vinyl group
CF₃SO₃HSoluble, low-molecular-weight oligomers with epoxy pendantsMainly polymerized the vinyl group

¹H-NMR analysis of the resulting oligomers revealed that the preservation of the epoxy groups followed the order: CF₃SO₃H > HI/I₂ ≈ I₂ >> BF₃OEt₂. u-fukui.ac.jp While the HI/I₂ and iodine systems demonstrated a preference for vinyl group polymerization, the aforementioned side reaction with the epoxy ring limited the monomer conversion. u-fukui.ac.jp This indicates a challenge in achieving high molecular weight polymers with complete preservation of the epoxy functionalities through this method.

Radical Polymerization Mechanisms

This compound can also undergo radical polymerization, primarily through its vinyl ether double bond. This approach offers an alternative route to polymers with pendant epoxy groups and can be advantageous in systems where cationic polymerization is not suitable.

Nitroxide-Mediated Photoradical Polymerization

Nitroxide-mediated polymerization (NMP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. The "photo" variant, nitroxide-mediated photoradical polymerization (NMP²), utilizes light to initiate the polymerization, offering spatial and temporal control. mdpi.com While specific studies on the nitroxide-mediated photoradical polymerization of this compound are not prevalent in the reviewed literature, the principles can be inferred from studies on similar monomers. For instance, the controlled/living photoradical polymerization of glycidyl methacrylate (B99206), another monomer containing an epoxy group, has been successfully achieved using a nitroxide mediator. acs.org This suggests the potential for applying similar techniques to VEGE to produce well-defined polymers with pendant epoxy groups.

Sequence-Regulated Radical Copolymerization

Sequence-regulated radical copolymerization is an advanced technique that aims to control the specific order of monomer units along a polymer chain. This level of control is challenging to achieve in conventional radical polymerization. One relevant study in this area is the radical copolymerization of 2-vinyloxyethyl glycidyl ether with N-phenylmaleimide. researchgate.netdntb.gov.ua This research demonstrates the potential to incorporate VEGE into copolymer structures in a controlled manner, which is a step towards sequence regulation. By carefully selecting comonomers and polymerization conditions, it is possible to influence the monomer distribution and create copolymers with specific properties.

Ring-Opening Polymerization (ROP) Strategies

The epoxide ring in this compound is susceptible to ring-opening polymerization (ROP), providing a pathway to polyether structures with pendant vinyl ether groups. This method is orthogonal to the vinyl polymerization and allows for the creation of polymers with a different backbone structure and functionality.

Various catalytic systems can be employed for the ROP of glycidyl ethers, including anionic and cationic initiators, as well as more complex organocatalysts. For instance, the alternating ring-opening copolymerization of glycidyl vinyl ether with phthalic anhydride (B1165640) has been reported, yielding a polyester (B1180765) with pendant vinyl ether groups. acs.org This reaction can be catalyzed by tertiary amines, quaternary ammonium (B1175870) salts, or crown ether complexes. acs.org

Cationic Frontal Polymerization

Cationic Frontal Polymerization is a technique characterized by a self-sustaining reaction front that propagates through a monomer formulation. researchgate.net The process is driven by the heat released during the exothermic polymerization, which activates initiators in the adjacent, unreacted regions. researchgate.net This method is effective for the rapid curing of monomers like epoxides and vinyl ethers. The cationic ring-opening of an epoxide monomer is a highly exothermic reaction, which provides the necessary energy to sustain the propagating front.

While many frontal polymerization systems are initiated by UV light, Near-Infrared (NIR) light offers advantages such as deeper penetration into materials. NIR-sensitized initiation can be achieved through a multi-component system. One approach utilizes upconverting nanoparticles (UCNPs) that absorb NIR radiation (e.g., at 980 nm) and emit it as higher-energy UV or visible light. researchgate.net This emitted light then activates a standard photoinitiator, which in turn starts the cationic polymerization. researchgate.net

Another strategy employs specific NIR-absorbing dyes, such as heptacyanines, as sensitizers. These dyes absorb NIR light (e.g., at 808 nm) and, in combination with a co-initiator like an iodonium (B1229267) salt, generate the necessary cationic species to initiate the polymerization of epoxides and vinyl ethers. The efficiency of this process can be dependent on the monomer type, with vinyl ethers often showing high reactivity.

Radical-Induced Cationic Frontal Polymerization (RICFP) is a powerful variant that allows for the curing of thick or filled epoxy-based systems. researchgate.net This mechanism requires a combination of a cationic photoinitiator (often a diaryliodonium salt, which acts as a photoacid generator) and a thermal radical initiator. researchgate.net

The process is typically triggered by a localized UV or thermal stimulus.

Initiation : Upon UV irradiation, the photoinitiator cleaves to form a superacid (a strong Brønsted acid). researchgate.net

Surface Polymerization : This superacid protonates the epoxide groups on the surface, initiating exothermic cationic ring-opening polymerization.

Front Propagation : The heat generated by this initial polymerization causes the thermal decomposition of the radical initiator within the resin. researchgate.net The resulting carbon-centered radicals are then oxidized by the iodonium salt, which regenerates more cations. researchgate.net This cycle of heat generation, radical formation, and cation generation creates a self-propagating thermal front that cures the material without the need for further irradiation.

This method has been effectively used in systems containing both epoxies and vinyl ethers, where the vinyl ether component can increase the front velocity.

Copolymerization Kinetics and Selectivity

Copolymerization with Carbon Dioxide for Polycarbonate Formation

The copolymerization of epoxides with carbon dioxide (CO₂) is a significant process for producing aliphatic polycarbonates, utilizing CO₂ as a renewable C1 feedstock. This reaction typically requires a metal-based catalyst to proceed efficiently.

The generally accepted mechanism involves the following steps:

Epoxide Coordination and Ring-Opening : The catalyst coordinates with the epoxide monomer. A nucleophilic component of the catalyst system then attacks and opens the epoxide ring, forming a metal-alkoxide intermediate.

CO₂ Insertion : The metal-alkoxide species reacts with a molecule of carbon dioxide, inserting it to form a metal-carbonate.

Propagation : This metal-carbonate then reacts with another epoxide monomer, reopening the ring and regenerating the metal-alkoxide, which can then insert another CO₂ molecule. This successive alternating incorporation of epoxides and CO₂ leads to the formation of a linear polycarbonate chain.

A critical aspect of this copolymerization is the competition between the formation of the desired linear polycarbonate and the formation of a cyclic carbonate byproduct. The selectivity is highly dependent on the catalyst system, temperature, and CO₂ pressure. For instance, studies on glycidyl phenyl ether have shown that increasing CO₂ pressure can increase the percentage of carbonate linkages in the final polymer.

Table 1: Research Findings on the Copolymerization of Glycidyl Ethers with CO₂

Glycidyl Ether MonomerCatalyst SystemKey FindingsReference
Glycidyl phenyl ether (GPE)Iron–corrole complexProduced a copolymer with both carbonate and ether linkages. Increasing CO₂ pressure from 1.0 to 5.0 MPa increased the carbonate linkage content from 11% to 22%. No cyclic carbonate was detected.
para-Methylphenyl glycidyl ether (pM-PGE)(S,S,Sa,S,S)-10 (a chiral cobalt-based catalyst)Achieved high activity (TOF = 129 h⁻¹) and high enantioselectivity (s-factor = 152) in kinetic resolution copolymerization.
Isopropyl glycidyl ether (IPGE)(S,S,Sa,S,S)-10Showed exceptional enantioselectivity (s-factor >300), affording isotactic copolymers with perfectly alternating structures. The resulting copolymer was semicrystalline with a melting point of 123 °C.
tert-Butyl glycidyl ether (TBGE)(S,S,Sa,S,S)-10Demonstrated exceptional enantioselectivity (s-factor >300) and produced an isotactic, semicrystalline copolymer with a high melting point of 151 °C.

Radical Copolymerization with Maleimide (B117702) Derivatives

The radical copolymerization of this compound with maleimide derivatives presents a versatile method for synthesizing polymers with reactive pendant groups. A novel bifunctional monomer, maleimide glycidyl ether (MalGE), can be selectively copolymerized. The maleimide functionality can undergo radical copolymerization, for instance with styrene (B11656), which preserves the epoxide moiety for subsequent reactions. This process allows for the creation of styrene copolymers featuring epoxide functionalities that are valuable for crosslinking and grafting reactions.

In a typical process, the copolymerization of N-substituted maleimides, such as N-p-fluorophenylmaleimide (4-FPMI), with a comonomer like styrene can be carried out via free radical chain transfer copolymerization. mdpi.com This reaction is often initiated by agents like benzoyl peroxide (BPO) in a suitable solvent such as cyclohexanone. mdpi.com The molecular weights of the resulting copolymers can be controlled by employing a chain transfer agent, for instance, (4-methylpent-1-ene-2, 4-diyl) dibenzene (α-MSD). mdpi.com The mechanism involves the generation of a polymer chain radical from the reaction of the maleimide derivative and the comonomer, which then reacts with the chain transfer agent to control the polymer chain length. mdpi.com This approach enables the synthesis of copolymers with tailored molecular weights and functionalities.

Furthermore, studies have explored the 1:2-sequence-regulated radical copolymerization of naturally occurring terpenes with maleimide derivatives, indicating the broad scope of radical copolymerization involving maleimides to create structured polymers. nagoya-u.ac.jp

Cationic Copolymerization with Ethylene (B1197577) Oxide and Other Glycidyl Ethers

This compound and its analogs can be copolymerized with other cyclic ethers, such as ethylene oxide (EO), through cationic or anionic ring-opening polymerization (ROP). The choice of initiator and reaction conditions significantly influences the polymerization kinetics and the resulting copolymer structure.

In the anionic copolymerization of ethylene glycol vinyl glycidyl ether (EGVGE) with ethylene oxide (EO) using potassium alkoxide/naphthalenide initiators, the rate of copolymerization was observed to be considerably slower than the homopolymerization of either monomer. morressier.com This suggests a significant influence of the comonomer on the propagation rate.

Similarly, the anionic ring-opening copolymerization of oleyl glycidyl ether (OlGE), a biobased monomer, with ethylene oxide initiated by monomethoxy poly(ethylene glycol) (mPEG) macroinitiators yields well-defined amphiphilic block copolymers. rsc.org Kinetic studies of this system revealed an almost ideal random copolymerization, with reactivity ratios of rEO = 1.27 and rOlGE = 0.78, despite the structural differences between the monomers. rsc.org

The cationic ring-opening multibranching copolymerization of maleimide glycidyl ether (MalGE) with glycidol (B123203) has also been demonstrated, allowing for the incorporation of up to 24 mol% of MalGE into a hyperbranched polymer backbone. nih.gov This process preserves the maleimide functionality for potential post-polymerization modifications. nih.gov

Triblock copolymers of ethylene oxide and phenyl glycidyl ether have also been synthesized, demonstrating the versatility of copolymerizing different glycidyl ethers with ethylene oxide to create materials with specific properties for applications like drug solubilization. nih.gov

The table below summarizes the reactivity ratios for the copolymerization of selected glycidyl ethers with ethylene oxide.

Comonomer 1Comonomer 2r1r2Polymerization Type
Ethylene Oxide (EO)Oleyl Glycidyl Ether (OlGE)1.270.78Anionic Ring-Opening
Ethoxy Ethyl Glycidyl Ether (EEGE)Ethyl Glycidyl Ether (EGE)1.787 ± 0.0070.560 ± 0.002Anionic Ring-Opening

Influence of Steric and Electronic Factors on Reactivity Ratios

The reactivity ratios in copolymerization are significantly influenced by steric and electronic factors of the comonomers. In the copolymerization of ethylene oxide (EO) with various functional glycidyl ethers, the structure of the glycidyl ether side chain plays a crucial role in determining the copolymer microstructure. uni-mainz.de

For instance, in the anionic copolymerization of EO and terpenyl glycidyl ethers (TGEs), in situ NMR kinetic measurements revealed a transition from ideally random to gradient copolyether microstructures (r(EO) > r(TGE)). uni-mainz.de This change is influenced by the chain length and hydrophobicity of the specific TGE, with the resulting statistical copolymers being enriched with unsaturated alkene moieties towards the polymer chain end. uni-mainz.de

Similarly, the copolymerization of ethoxy ethyl glycidyl ether (EEGE) and ethyl glycidyl ether (EGE) showed a favored incorporation of EEGE over EGE, with reactivity ratios of rEEGE = 1.787 ± 0.007 and rEGE = 0.560 ± 0.002. mpg.de This preference can be attributed to the electronic and steric differences between the ethoxyethyl and ethyl side groups.

The kinetic study of the copolymerization of ethylene oxide with ethylene glycol vinyl glycidyl ether (EGVGE) also highlighted that the copolymerization rate was significantly slower than the homopolymerization of either monomer, indicating cross-propagation reactions are slower than homopropagation. morressier.com This kinetic behavior is a direct consequence of the steric hindrance and electronic effects introduced by the vinyl glycidyl ether comonomer.

Post-Polymerization Functionalization of this compound Derivatives

The pendant functional groups on polymers derived from this compound offer a versatile platform for a variety of post-polymerization modification reactions. These reactions allow for the introduction of new functionalities and the tailoring of polymer properties for specific applications.

Thiol-Ene "Click" Reactions

The vinyl group in this compound and the preserved double bonds in copolymers are amenable to thiol-ene "click" chemistry. This highly efficient and versatile reaction allows for the straightforward functionalization of the polymer backbone under mild conditions. semanticscholar.orgrsc.org

Thiol-ene reactions can be initiated by various methods, including thermal initiation with azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) or, more commonly, through photochemical methods. researchgate.net This reaction has been successfully employed for the functionalization of porous polymer monoliths, where thiol-containing monoliths are reacted with "ene" monomers to introduce new functionalities. nih.gov For example, the reaction of a thiol-functionalized monolith with lauryl methacrylate can be initiated by a UV lamp at room temperature in the presence of a photoinitiator. nih.gov

This chemistry has also been applied to modify biobased polyethers. For instance, copolymers of oleyl glycidyl ether and ethylene oxide can be functionalized via the thiol-ene click reaction, highlighting its utility in modifying polymers with unsaturated side chains. rsc.org The efficiency of this "click" reaction makes it a powerful tool for creating functional materials from this compound-derived polymers. nih.gov

Acetal (B89532) Formation and Cleavage

The hydroxyl groups generated from the ring-opening of the glycidyl ether moiety can be used for subsequent reactions, including the formation of acetals. This is particularly relevant when using protected glycidyl ether monomers during polymerization. For example, ethoxyethyl glycidyl ether (EEGE) contains an acetal group that acts as a protection for a hydroxyl functionality. mpg.de

After polymerization, the acetal groups can be cleaved under acidic conditions to yield polymers with pendant hydroxyl groups, such as linear polyglycerol (linPG). mpg.de This deprotection step is crucial for transforming the polymer's properties, often increasing its hydrophilicity and biocompatibility. mpg.de The cleavage of these acetal groups allows for the synthesis of well-defined functional polymers that would be difficult to obtain through direct polymerization of the unprotected monomer.

Hydrolysis of Isomerized Groups

The epoxide ring of glycidyl ethers is susceptible to hydrolysis, particularly in the presence of acids. During certain polymerization or post-polymerization processes, acid produced, for example from a photoacid generator, can catalyze the hydrolysis of ester groups and the opening of epoxy rings. researchgate.net This leads to the formation of hydroxyl and, in some cases, carboxylic acid groups, altering the chemical nature of the polymer. researchgate.net The treatment of polymers containing glycidyl methacrylate units with nucleophilic agents, including hydrolysis, can yield new linear polymers with different physicochemical properties. researchgate.net This approach is a convenient method for accessing water-soluble polymers from an initially hydrophobic backbone.

Polymer Science and Engineering with Glycidyl Vinyloxyethyl Ether

Controlled Synthesis of Poly(Glycidyl vinyloxyethyl ether)

The controlled synthesis of poly(this compound) (PGVVE) is crucial for producing polymers with specific molecular weights, narrow molecular weight distributions (polydispersity), and defined architectures. Cationic polymerization is the primary method for polymerizing the vinyl ether group of GVVE.

Molecular Weight Control and Narrow Polydispersity

Living cationic polymerization techniques are instrumental in achieving precise control over the molecular weight and obtaining narrow polydispersity (Đ < 1.2) for polymers derived from vinyl ethers. rsc.org While extensive data on the living cationic polymerization specifically for GVVE is limited, the principles of this method are applicable. Living polymerizations are characterized by the absence of chain termination and chain transfer reactions, allowing the polymer chains to grow at a constant rate. wikipedia.org This enables the synthesis of polymers where the molecular weight is directly proportional to the monomer-to-initiator ratio.

Research on the cationic polymerization of 2-(vinyloxy)ethyl soyate, a structurally related monomer, has demonstrated that a living process can be achieved, yielding polymers with molecular weight distributions below 1.2 and a linear increase in molecular weight with monomer conversion. rsc.org

Architecture Control (Block, Statistical, Star-Shaped)

The ability to control the architecture of polymers is a cornerstone of modern polymer science. Through controlled polymerization techniques, various architectures, including block, statistical, and star-shaped polymers, can be synthesized using vinyl ether monomers.

Block Copolymers: These are formed by the sequential polymerization of two or more different monomers. Living cationic polymerization is a key method for synthesizing well-defined block copolymers containing poly(vinyl ether) segments. rsc.org For instance, a macroinitiator can be used to initiate the polymerization of a second monomer, resulting in a block copolymer.

Statistical Copolymers: These are synthesized by the simultaneous polymerization of two or more monomers. The resulting polymer chain has a random distribution of the monomer units. The statistical copolymerization of n-butyl vinyl ether and 2-chloroethyl vinyl ether has been successfully achieved using metallocene-mediated cationic polymerization. mdpi.com

Star-Shaped Polymers: These polymers consist of multiple polymer chains linked to a central core. Star-shaped poly(vinyl ether)s with narrow molecular weight distributions (Mw/Mn = 1.1-1.2) have been synthesized through the reaction of living poly(vinyl ether) chains with a divinyl compound. nih.gov This "living coupling" method allows for the creation of star polymers with a high number of arms. nih.gov

Functional Monomer Design and Elaboration

The dual functionality of GVVE, possessing both a vinyl ether and an epoxy group, makes it an attractive functional monomer for designing polymers with reactive side chains.

Incorporation of Reactive Side Chains

The epoxy group in GVVE can be preserved during the selective polymerization of the vinyl ether moiety, resulting in a polymer with reactive epoxy side chains. These side chains can then be used for post-polymerization modification. For example, copolymers of N-vinyl-2-pyrrolidone and allyl glycidyl (B131873) ether have been synthesized where the glycidyl ether units provide reactive sites for the covalent immobilization of molecules like doxorubicin. mdpi.com

Monomer Reactivity and Polymerizability

The polymerizability of GVVE is dependent on the choice of initiator and reaction conditions. In cationic polymerization, the vinyl ether group is significantly more reactive than the epoxy group. u-fukui.ac.jp This difference in reactivity allows for the selective polymerization of the vinyl ether.

The choice of initiator plays a critical role in the selectivity of the polymerization. For instance, using BF₃OEt₂ as an initiator leads to the polymerization of both the vinyl and epoxy groups, resulting in cross-linked, insoluble polymers. u-fukui.ac.jp In contrast, initiators like HI/I₂, iodine, and trifluoromethanesulfonic acid (CF₃SO₃H) favor the polymerization of the vinyl group, yielding soluble polymers with epoxy pendant groups. u-fukui.ac.jp

Table 1. Effect of Initiator on the Cationic Polymerization of this compound (GVVE)
InitiatorPolymerization of Vinyl GroupPolymerization of Epoxy GroupResulting Polymer
BF₃OEt₂YesYesPartially insoluble (cross-linked)
HI/I₂Yes (selective)Minimal (side reactions occur)Soluble, low-molecular-weight oligomers with epoxy pendants
IodineYes (selective)Minimal (side reactions occur)Soluble, low-molecular-weight oligomers with epoxy pendants
CF₃SO₃HYes (selective)MinimalSoluble, low-molecular-weight oligomers with epoxy pendants

Tailoring Polymer Properties through Copolymerization

Copolymerization is a powerful tool for modifying and enhancing the properties of polymers. By incorporating GVVE with other monomers, it is possible to create materials with a wide range of functionalities and physical properties. For example, the copolymerization of various glycidyl ethers has been shown to produce thermoresponsive polymers. nih.govmpg.dempg.de

Control of Hydrophilicity/Lipophilicity Balance

The ability to precisely control the balance between hydrophilicity and lipophilicity in a polymer is crucial for a variety of applications, ranging from biomedical devices to coatings and surfactants. The incorporation of this compound into polymer chains provides a facile method for tuning this balance. By copolymerizing this compound with other monomers, the resulting polymer's affinity for aqueous or organic environments can be systematically adjusted.

The polymerization of short-chain alkyl glycidyl ethers is a key strategy for creating biocompatible polyethers with finely adjustable hydrophilicity. researchgate.net For instance, homopolymers of methyl glycidyl ether and ethyl glycidyl ether are soluble in water at room temperature, whereas those derived from n-propyl glycidyl ether and iso-propyl glycidyl ether are hydrophobic. researchgate.net This demonstrates that the length of the alkyl side chain significantly influences the polymer's interaction with water.

Furthermore, the hydrophilic/lipophilic balance can be controlled by creating block copolymers. For example, combining a hydrophilic block, such as poly(ethylene glycol) (PEG), with a block derived from more hydrophobic glycidyl ether monomers allows for the creation of amphiphilic structures. researchgate.net This approach enables the formation of materials with distinct hydrophilic and hydrophobic domains, which are essential for applications like drug delivery and emulsion stabilization.

The table below illustrates how the choice of comonomer in the polymerization of glycidyl ethers can be used to control the resulting polymer's properties.

MonomerResulting Polymer PropertyRationale
Methyl Glycidyl EtherHydrophilicShort alkyl side chain leads to water solubility.
Ethyl Glycidyl EtherHydrophilicShort alkyl side chain contributes to aqueous solubility.
n-Propyl Glycidyl EtherHydrophobicLonger alkyl side chain increases lipophilicity.
iso-Propyl Glycidyl EtherHydrophobicBranched, longer alkyl side chain enhances hydrophobicity.
Poly(ethylene glycol) (as a block)AmphiphilicCombines a hydrophilic block with a potentially hydrophobic poly(glycidyl ether) block.

Design of Thermoresponsive Polyethers

Thermoresponsive polymers, which exhibit a lower critical solution temperature (LCST), undergo a reversible phase transition from a soluble to an insoluble state in response to temperature changes. This property is highly desirable for "smart" materials in biomedical applications. Polyethers based on glycidyl ethers have emerged as promising biocompatible thermoresponsive materials. researchgate.net

The copolymerization of different glycidyl ethers is a powerful tool for tuning the LCST of the resulting polyethers. For example, statistical copolymers of glycidyl methyl ether (GME) and ethyl glycidyl ether (EGE) display cloud point temperatures (Tcp) between 10 and 58 °C, depending on the copolymer composition. researchgate.net An increase in the proportion of the more hydrophilic GME leads to a higher Tcp. researchgate.net

A detailed study on the statistical anionic ring-opening copolymerization of ethyl glycidyl ether (EGE) and ethoxy ethyl glycidyl ether (EEGE) followed by deprotection of the acetal (B89532) groups yielded copolymers of linear glycerol (B35011) (linG) and EGE. researchgate.netsheffield.ac.uk These copolymers exhibited tunable thermoresponsive behavior with cloud point temperatures ranging from 9.0 to 71.4 °C. researchgate.netsheffield.ac.uk The precise control over the copolymer composition allows for the fine-tuning of the LCST to specific application requirements.

The following table presents the cloud point temperatures (Tcp) for various poly(glycidyl ether) homopolymers and copolymers, demonstrating the influence of monomer composition on thermoresponsive properties.

Polymer/CopolymerCloud Point Temperature (Tcp)Reference
Poly(glycidyl methyl ether) (PGME)57.7 °C researchgate.net
Poly(ethyl glycidyl ether) (PEGE)14.6 °C researchgate.net
P(GME-co-EGE)10 - 58 °C researchgate.net
P(linG-co-EGE)9.0 - 71.4 °C researchgate.netsheffield.ac.uk

Polymer Analogous Reactions and Chemical Modification

The presence of the reactive glycidyl ether (epoxide) group in polymers derived from this compound opens up a vast landscape for post-polymerization modification. These polymer analogous reactions allow for the introduction of a wide range of functional groups, transforming a base polymer into a family of materials with tailored properties.

The epoxide ring is susceptible to nucleophilic attack, enabling a variety of ring-opening reactions. Common nucleophiles used for the modification of poly(glycidyl ether)s include amines, thiols, phenols, carboxylic acids, and anhydrides. researchgate.net These reactions are typically efficient and can be carried out under mild conditions, making them highly versatile for creating functional polymers.

For example, the reaction with amines leads to the formation of β-amino alcohols, which can introduce basicity and potential for further functionalization. The thiol-ene click reaction is another powerful tool for the modification of poly(glycidyl ether)s that contain unsaturated side chains, allowing for the introduction of various functionalities through a highly efficient and specific reaction. mdpi.comrsc.org

The table below summarizes some of the common polymer analogous reactions that can be performed on polymers containing glycidyl ether groups.

Reactant (Nucleophile)Functional Group IntroducedResulting Polymer Properties
Aminesβ-Amino alcoholIncreased hydrophilicity, basicity, potential for further reaction.
Thiolsβ-Hydroxy thioetherIntroduction of sulfur-containing moieties, potential for disulfide crosslinking.
Carboxylic Acidsβ-Hydroxy esterIntroduction of ester linkages, potential for hydrolytic degradation.
Alcoholsβ-Hydroxy etherModification of polarity and solubility. researchgate.net

These post-polymerization modifications are instrumental in designing materials for specific applications, such as drug delivery systems, functional coatings, and biocompatible materials.

Applications of Glycidyl Vinyloxyethyl Ether in Advanced Materials

Engineering of Epoxy Resins and Coatings

The primary application of glycidyl (B131873) vinyloxyethyl ether is in the modification and enhancement of epoxy resins and coatings. Its distinct chemical functionalities enable improvements in the physical and chemical properties of these materials.

Enhancement of Adhesion, Flexibility, and Durability

Glycidyl ethers, as a class of compounds, are known to improve the performance of epoxy resins. They can enhance the adhesion of epoxy systems to various substrates. nbinno.comresearchgate.net The introduction of glycidyl ether moieties can increase the number of polar hydroxyl groups in the cured epoxy network, which promotes better interaction and bonding with surfaces. nih.gov

The flexibility of typically brittle epoxy resins can be significantly improved by incorporating flexible chains into the polymer backbone. researchgate.netnagase.com While not directly about glycidyl vinyloxyethyl ether, related research on other glycidyl ethers demonstrates this principle. For instance, the use of long-chain aliphatic glycidyl ethers can increase the elongation and impact strength of the cured resin. miller-stephenson.com This is because the flexible ether linkages can dissipate stress more effectively, preventing crack propagation. researchgate.net The improved flexibility also contributes to enhanced durability, as the material is better able to withstand mechanical and thermal stresses over time. nbinno.com

Research on various modified epoxy systems has shown significant improvements in mechanical properties, which can be extrapolated to the potential effects of incorporating this compound.

Table 1: Effect of Modifiers on Mechanical Properties of Epoxy Resins

Modifier Property Improved Observation
Hyperbranched poly(trimellitic anhydride-diethylene glycol) ester epoxy resin (HTDE) Impact Strength & Fracture Toughness With 9 wt% of second-generation HTDE, impact strength increased to 58.2 kJ/m² and fracture toughness to 3.20 MPa·m¹/², approximately three and two times that of the unmodified DGEBA resin, respectively. researchgate.net
Nano-sized copoly(styrene-butylacrylate-ethylenglycoldimethacrylate) particles Adhesion Strength The addition of 20 wt% elastomeric nanoparticles resulted in the highest adhesion strength. osti.gov
Bio-based tri-functional epoxy resin from itaconic acid (TEIA) Tensile Modulus & Strength The addition of 30% TEIA to a DGEBA resin increased the tensile modulus from 2222 MPa to 2515 MPa and the tensile strength from 41.97 MPa to 47.59 MPa. researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

Reactive Diluents for Viscosity Reduction

Unlike non-reactive diluents, which can negatively impact the mechanical properties of the cured product, reactive diluents have functional groups that participate in the curing reaction. nbinno.com This means they become an integral part of the polymer network, minimizing any reduction in thermal and mechanical properties. specialchem.com Glycidyl ethers, including this compound, serve this purpose effectively. They offer excellent viscosity reduction and can also enhance other properties like substrate and filler wetting. miller-stephenson.commiller-stephenson.com

The efficiency of various reactive diluents in reducing the viscosity of a standard DGEBA epoxy resin is a key performance indicator.

Table 2: Viscosity Reducing Power of Various Reactive Diluents

Reactive Diluent Amount (weight %) to Achieve 800 cps*
Butyl glycidyl ether 11
Phenyl glycidyl ether 18.5
Vinylcyclohexene dioxide 20
Diglycidyl ether 38

Data based on reducing an initial DGEBA epoxy resin viscosity of 12,400 cps. specialchem.com This table is interactive and can be sorted by clicking on the column headers.

Development of Novel Epoxy Resins with Degradable Linkages

There is growing interest in developing epoxy resins that can be degraded or recycled, addressing environmental concerns associated with thermosetting polymers. nih.gov One approach is to incorporate cleavable linkages into the epoxy network. Research has shown that novel degradable epoxy resins can be synthesized using acetal-linkage-containing compounds. researchgate.net For example, the reaction of compounds like cyclohexane (B81311) dimethanol vinyl glycidyl ether (CHDMVG), a molecule with a similar vinyl glycidyl ether structure, has been used to create epoxy resins with acid-labile acetal (B89532) linkages. researchgate.net These resins can be decomposed under acidic conditions, allowing for the recovery of valuable components like carbon fibers from composites. researchgate.net The resulting materials also exhibit high thermal stability and toughness. researchgate.net

Design of High-Performance Polymeric Materials

The utility of this compound extends beyond epoxy resins to the broader field of high-performance polymeric materials.

Modification of Resins and Thermosetting Polymers

Glycidyl ethers are used as modifiers for various resins and thermosetting polymers to enhance their properties. sacheminc.com The dual functionality of this compound allows for its participation in different polymerization mechanisms. The glycidyl group can react with amines, anhydrides, or other epoxy curing agents, while the vinyl ether group can undergo cationic polymerization. u-fukui.ac.jp This versatility allows for the creation of polymers with tailored properties. Bio-derived glycidyl ethers are also being explored as building blocks for creating more sustainable and functional polymers. uni-mainz.dersc.org

Smart Material Systems

Smart materials, or responsive polymers, can change their properties in response to external stimuli such as temperature, pH, or light. While direct research focusing exclusively on this compound for smart systems is specific, the broader class of poly(glycidyl ether)s is extensively used to create such materials. Copolymers containing glycidyl ether derivatives are synthesized to produce thermoresponsive polymers that exhibit a lower critical solution temperature (LCST), causing them to undergo a phase transition in water as the temperature changes. mdpi.comrsc.orgnih.gov

For instance, copolymers of ethyl glycidyl ether (EGE) and ethoxy ethyl glycidyl ether (EEGE) have been developed to create biocompatible, thermoresponsive materials with tunable cloud points, making them suitable for biomedical applications like drug delivery and tissue engineering. nih.govmpg.de Similarly, poly(alkyl glycidyl ether)-based hydrogels have been designed for 3D printing applications, exhibiting temperature, shear, and UV-light responsive behaviors. rsc.org The presence of the vinyl ether group in this compound offers an additional route for modification or polymerization, often through photo-initiation, which is a key process in fabricating smart hydrogel systems that can be cured on demand. rsc.org This dual functionality allows for the creation of complex polymer architectures that can be tailored for specific smart material applications.

Crosslinking Agents in Polymer Systems

The dual reactivity of this compound makes it an effective crosslinking agent. The epoxide ring can react with nucleophiles like amines and hydroxyl groups through thermal curing, while the vinyl ether group is available for free-radical or cationic polymerization, often initiated by UV light.

Surface Crosslinking in Superabsorbent Polymers

Superabsorbent polymers (SAPs) are lightly crosslinked hydrophilic polymers capable of absorbing vast amounts of aqueous fluids. nih.gov A critical step in their manufacture is surface crosslinking, which enhances the properties of the polymer particles. This process creates a higher crosslink density on the surface of the SAP particle, forming a core-shell structure. lbl.gov This shell prevents the gel from blocking, a phenomenon where swollen particles on the outside prevent liquid from reaching the interior, and improves the absorbency under load (AUL). sacheminc.com

Diglycidyl ethers, such as ethylene (B1197577) glycol diglycidyl ether (EGDGE), are common thermally activated surface crosslinkers. lbl.govgoogle.com They react with the pendant carboxyl groups on the polymer backbone (typically polyacrylic acid) at elevated temperatures (e.g., 105°C to 150°C). google.com this compound can function similarly, with its glycidyl group participating in the thermal crosslinking reaction. The presence of the vinyl group offers potential for a secondary crosslinking mechanism, possibly through photo-initiation, to further tailor the surface properties. The concentration of the surface crosslinking agent is a critical parameter that influences the final properties of the SAP.

Table 1: Effect of a Typical Glycidyl Ether Crosslinker (EGDGE) on SAP Properties

PropertyUn-crosslinked SAPSurface-Crosslinked SAP
Gel Blocking HighReduced
Absorbency Under Load (AUL) LowImproved
Permeability LowImproved
Core Structure Uniformly low crosslink densityCore-shell with higher surface crosslink density

This table illustrates the general effects of glycidyl ether surface crosslinkers on superabsorbent polymers, based on findings for compounds like EGDGE. lbl.gov

Development of Hydrogels via Photocrosslinking

Hydrogels are three-dimensional polymer networks that can absorb large quantities of water. Photocrosslinking is a method used to form hydrogels by exposing a precursor solution containing monomers or polymers with photoreactive groups to light, typically UV light. mdpi.com This technique is advantageous because it is rapid and offers spatial and temporal control over the gelation process. mdpi.com

This compound is a suitable monomer for photocrosslinkable hydrogel systems due to its vinyl ether group. The vinyl ether moiety can readily participate in photoinitiated polymerization. epfl.ch For example, hydrogels based on poly(vinyl alcohol) have been formed using diglycidyl ether crosslinkers. nih.gov In a system utilizing this compound, the vinyl groups could be polymerized using a photoinitiator to form the primary hydrogel network. The remaining glycidyl groups within the network would then be available for further functionalization, allowing for the attachment of bioactive molecules or for a secondary crosslinking step to modify the mechanical properties of the hydrogel. This dual-curing potential is highly valuable in creating advanced hydrogels for biomedical engineering and tissue regeneration. mdpi.com

Chemical Intermediates and Linkers

The distinct reactivity of the epoxide and vinyl ether groups allows this compound to serve as a versatile chemical intermediate and linker molecule. sacheminc.com One functional group can be reacted selectively while leaving the other intact for subsequent transformations.

Precursors for Chemical Linkers and Surface Functionalization

Bifunctional molecules are essential for covalently bonding different chemical species or for modifying surfaces. nih.govresearchgate.net Glycidyl ethers that contain a second reactive group, such as allyl glycidyl ether, are particularly useful as chemical linkers for the covalent modification of surfaces. sacheminc.comacs.org this compound fits this profile, offering two distinct reactive sites.

The glycidyl group can react with surface hydroxyls (e.g., on cellulose (B213188) or silica) or amine groups under thermal conditions, anchoring the molecule to a substrate. acs.org Once tethered, the vinyl ether group is exposed and available for further reactions. This exposed vinyl group can then be used to initiate "grafting-from" polymerization or to attach other molecules via "click" chemistry, such as thiol-ene additions. epfl.ch This strategy is employed to alter surface properties, for example, to attach biomolecules to a substrate or to create composite materials with enhanced interfacial adhesion. acs.org

Table 2: Orthogonal Reactions for Bifunctional Glycidyl Ethers

Functional GroupReactive TowardsTypical Reaction TypeApplication
Glycidyl (Epoxide) Nucleophiles (e.g., -OH, -NH2, -SH)Ring-Opening AdditionSurface Anchoring, Polymerization
Vinyl Ether Radicals, Cations, ThiolsPhoto/Radical Polymerization, Thiol-ene "Click"Grafting, Network Formation

Intermediates in Surfactant Production

Non-ionic surfactants are widely used in various industries. sanyo-chemical-solutions.com A common method for their synthesis involves the reaction of a hydrophobic long-chain alcohol (fatty alcohol) with a hydrophilic precursor. Glycidyl ethers serve as key intermediates in this process. rsc.orgnih.gov The synthesis typically involves the ring-opening of the epoxide group by the fatty alcohol under basic or acidic catalysis, forming an ether linkage. researchgate.netresearchgate.netiagi.or.id

In the case of this compound, a fatty alcohol would react with the glycidyl group to form the hydrophobic tail and the initial ether linkage. This reaction would yield a non-ionic surfactant molecule that still contains a reactive vinyl ether group. This remaining vinyl group could then be used for polymerization to create polymeric surfactants or for further modification to tune the surfactant's properties. This approach allows for the creation of specialized surfactants with tailored functionalities. rsc.org Research into using glycidyl methyl ether and oleyl glycidyl ether as alternatives to ethylene oxide highlights the importance of glycidyl ether intermediates in developing new classes of surfactants. rsc.orgbohrium.com

Polyether Platforms for Diverse Functionalities

The incorporation of monomers like this compound, specifically referred to in research as ethoxy vinyl glycidyl ether (EVGE), into polyether structures opens up significant possibilities for creating advanced, functional materials. acs.org The copolymerization of EVGE with ethylene oxide (EO) is a key method for introducing highly reactive vinyl ether moieties along a poly(ethylene glycol) (PEG) backbone. acs.org This process yields well-defined copolymers with predictable molecular weights and narrow molecular weight distributions, making them ideal platforms for subsequent chemical modifications.

Research into the anionic ring-opening copolymerization of EO and EVGE has produced a series of copolymers with varying structures (both block and random) and a range of EVGE content from 5% to 100%. The resulting materials exhibit molecular weights between 3,900 and 13,200 g/mol with low dispersity (Mw/Mn = 1.06–1.20). nih.gov The presence of the vinyl ether side chains transforms the otherwise simple polyether into a versatile scaffold amenable to various "click" chemistry reactions.

Two primary post-polymerization modification strategies have been effectively demonstrated:

Thiol-Ene Addition: The electron-rich double bond of the vinyl ether group readily reacts with thiol-containing molecules in the presence of a radical initiator. frontiersin.org This reaction, known for its high efficiency and orthogonality, proceeds via an anti-Markovnikov addition to form a stable thioether linkage. frontiersin.orgwikipedia.org This method allows for the quantitative attachment of a wide array of thiol-functionalized molecules, enabling precise control over the final properties of the material. researchgate.net Unlike other double bonds, the thiol-ene reaction with vinyl ethers is not prone to homopolymerization, ensuring a clean step-growth addition. wikipedia.org

Acetal Formation: The vinyl ether side chains can react with alcohols under acidic conditions to form acetal linkages. nih.gov This reaction is particularly significant for biomedical applications as the resulting acetal bond is acid-labile, meaning it can be cleaved in acidic environments. nih.gov This functionality allows for the development of pH-responsive systems, such as drug delivery vehicles that release their payload in the acidic microenvironments of tumors or specific cellular compartments.

The ability to perform these efficient and quantitative modifications post-polymerization underscores the value of this compound-containing polyethers as a platform. It allows for the creation of a single parent polymer that can be subsequently tailored into a diverse family of functional materials for applications ranging from biomedical devices to advanced coatings.

Table 1. Properties of Ethylene Oxide (EO) and Ethoxy Vinyl Glycidyl Ether (EVGE) Copolymers
Copolymer TypeEVGE Content (%)Molecular Weight (Mn, g/mol)Dispersity (Mw/Mn)Potential Modification Chemistry
Random5-1003,900 - 13,2001.06 - 1.20Thiol-Ene Addition, Acetal Formation
Block5-1003,900 - 13,2001.06 - 1.20Thiol-Ene Addition, Acetal Formation

Functional Poly(Vinyl Ether)s for Coatings

This compound, also known as 2-vinyloxyethyl glycidyl ether (VEGE), is a bifunctional monomer containing both a vinyl ether group and an epoxy (glycidyl) group. u-fukui.ac.jp This unique structure makes it a valuable component in the synthesis of functional poly(vinyl ether)s (PVEs) for advanced coatings. PVEs are known for conferring properties like flexibility and impact resistance, while the epoxy group serves as a reactive site for cross-linking or further functionalization. acs.org

The primary challenge in polymerizing VEGE is achieving selective polymerization of one functional group while leaving the other intact for subsequent reactions. Cationic polymerization is the most common method for polymerizing vinyl ethers. nih.gov However, the choice of initiator is critical to the outcome. Research has shown that using a strong Lewis acid like Boron trifluoride etherate (BF3OEt2) results in the polymerization of both the vinyl and epoxy groups, leading to cross-linked networks that are partially insoluble. u-fukui.ac.jp

To create soluble, functional polymers with pendant epoxy groups, milder initiators are required. Systems such as HI/I2, iodine (I2), or trifluoromethanesulfonic acid (CF3SO3H) have been used to selectively polymerize the vinyl ether group. u-fukui.ac.jp These initiators yield soluble, low-molecular-weight oligomers where the epoxy groups remain largely unreacted and available for post-polymerization cross-linking. This is crucial for two-stage curing processes in coatings, where an initial polymerization provides the polymer backbone, and a subsequent reaction (e.g., with an amine) cross-links the epoxy groups to form the final durable film.

Table 2. Effect of Initiator on the Cationic Polymerization of 2-Vinyloxyethyl Glycidyl Ether (VEGE)
InitiatorReaction Temperature (°C)Resulting Polymer StructureSelectivity
BF3OEt2+15 to -78Partially insoluble, cross-linked networkLow (polymerizes both vinyl and epoxy groups)
HI/I2+15 to -78Soluble, low-molecular-weight oligomers with epoxy pendantsHigh (mainly polymerizes vinyl group)
Iodine (I2)+15 to -78Soluble, low-molecular-weight oligomers with epoxy pendantsHigh (mainly polymerizes vinyl group)
CF3SO3H+15 to -78Soluble, low-molecular-weight oligomers with epoxy pendantsVery High (preserves ~100% of epoxy groups)

In the broader context of coatings, particularly UV-curable formulations, vinyl ethers are highly effective as reactive diluents. radtech.org They significantly reduce the viscosity of formulations containing high-viscosity oligomers (like epoxy acrylates or unsaturated polyesters), which is essential for achieving the right application consistency. radtech.orgresearchgate.net The cationic photopolymerization of vinyl ether and epoxy-based formulations is a well-established industrial process that is fast, solvent-free, and not inhibited by oxygen. nih.gov The incorporation of monomers like VEGE can produce polymers that not only act as binders but also provide latent reactivity through their epoxy groups, enhancing the cross-link density and performance of the final cured coating. lumiflonusa.comrsc.org

Analytical and Characterization Methodologies for Glycidyl Vinyloxyethyl Ether Systems

Spectroscopic Characterization

The detailed structural elucidation and reaction monitoring of Glycidyl (B131873) vinyloxyethyl ether and its polymeric systems rely heavily on a suite of spectroscopic techniques. These methodologies provide insights into the molecular structure, functional groups, and the kinetics of polymerization and crosslinking processes.

Infrared (IR) Spectroscopy for Crosslinking Confirmation

Infrared (IR) spectroscopy is a fundamental technique used to confirm the crosslinking (or curing) of epoxy resins derived from glycidyl ethers. The process is monitored by observing changes in the characteristic absorption bands of the functional groups involved in the reaction nih.gov.

The curing of a glycidyl ether typically involves the ring-opening of the epoxide group. This reaction can be tracked by monitoring the disappearance of the absorption band associated with the epoxy ring. A strong band around 915 cm⁻¹, attributed to the C-O stretching of the epoxy ring, is a key diagnostic peak nih.gov. As the crosslinking reaction proceeds, the intensity of this peak decreases significantly.

Simultaneously, the formation of hydroxyl (-OH) groups from the ring-opening reaction results in the appearance of a new, broad absorption band in the region of 3200–3600 cm⁻¹ nih.gov. The presence and growth of this band provide direct evidence of the crosslinking process.

Table 3: Key IR Absorption Bands for Monitoring Glycidyl Ether Crosslinking

Wavenumber (cm⁻¹) Vibration Mode Interpretation
~3056 C-H stretching Epoxy ring C-H
3200–3600 (broad) O-H stretching Formation of hydroxyl groups during crosslinking nih.gov
~1100 C-O-C stretching Ether linkage
~915 C-O stretching Disappearance indicates consumption of epoxy groups nih.gov

Chromatographic Separations

Chromatographic techniques are essential for the separation and analysis of components within a mixture. In the context of Glycidyl vinyloxyethyl ether and its polymeric systems, various chromatographic methods are employed to determine molecular weight, identify products, assess purity, and analyze complex mixtures resulting from polymerization or modification reactions.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. slideshare.netresearchgate.net The fundamental principle of GPC involves the separation of molecules based on their "effective size" or hydrodynamic volume in solution. paint.orgpaint.org The process involves dissolving the polymer sample in a suitable solvent and injecting this solution into a flowing stream of the same solvent (the mobile phase). This mobile phase passes through a column packed with porous, rigid gel particles (the stationary phase). slideshare.netresearchgate.net

Larger polymer molecules are unable to enter the pores of the gel and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. paint.orgpaint.org This size-based separation allows for the characterization of the entire molecular weight distribution of a polymer. researchgate.net

For polymers derived from this compound, GPC is indispensable for determining key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net The PDI provides a measure of the breadth of the molecular weight distribution. researchgate.net A monodisperse polymer has a PDI of 1, while typical synthetic polymers have PDI values ranging from 1.5 to over 20, depending on the polymerization method. researchgate.net

The analysis of poly(glycidyl ether)s often utilizes GPC to monitor polymerization kinetics and to characterize the final polymer product. For example, in the anionic ring-opening polymerization of similar monomers like ethoxy ethyl glycidyl ether, GPC is used to confirm that the polymerization is controlled, yielding polymers with narrow and monomodal molecular weight distributions (PDI ≤ 1.07). mpg.denih.gov

Illustrative GPC Data for a Hypothetical Poly(this compound) Sample:

ParameterValueDescription
Number-Average Molecular Weight (Mn)8,500 g/molThe total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular Weight (Mw)9,200 g/molAn average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average.
Polydispersity Index (PDI)1.08A measure of the distribution of molecular mass in a given polymer sample (Mw/Mn).

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. researchgate.net It is particularly useful for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas (like helium) transports the vaporized sample through a long, thin capillary column. researchgate.net The column's stationary phase interacts differently with various components of the sample, causing them to separate based on factors like boiling point and polarity. As each separated component elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules, which then fragment in a reproducible pattern. The mass-to-charge ratio (m/z) of these fragments creates a unique mass spectrum, which acts as a "molecular fingerprint" for identification. avivanalytical.com

For this compound, GC-MS is a critical tool for:

Purity Assessment: Determining the percentage purity of the monomer by separating it from any starting materials, by-products, or degradation products.

Product Identification: Identifying the products of reactions involving this compound. For instance, in etherification reactions of similar compounds, GC-MS is used to identify the various mono-, di-, and tri-substituted ether products. scielo.br

Analysis of Impurities: Detecting and identifying trace impurities that could affect polymerization or final product properties. The analysis of related glycidyl esters in food products showcases the sensitivity of GC-MS in identifying compounds at very low concentrations. nih.govsemanticscholar.orgmdpi.com

The selection of an appropriate GC column, such as a 5% phenyl methyl siloxane stationary phase, is crucial for achieving good separation of a broad range of substances. d-nb.info

Hypothetical GC-MS Data for Purity Analysis of this compound:

Retention Time (min)Identified CompoundKey Mass Fragments (m/z)Area %
5.42Vinyl Ethyl Ether (impurity)72, 57, 430.15%
8.15Glycidol (B123203) (impurity)74, 43, 310.30%
12.67This compound144, 99, 71, 57, 4399.50%
15.22Unknown By-product158, 115, 870.05%

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not sufficiently volatile or stable for GC analysis, such as polymers or complex reaction mixtures. HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (stationary phase). pharmaguru.co

As discussed previously under GPC (5.2.1), SEC is a mode of HPLC that separates molecules based on their size in solution. paint.org It is the primary HPLC method for determining the molecular weight distribution of polymers derived from this compound. The technique is crucial for understanding how reaction conditions affect the final polymer's chain length and distribution. paint.orglcms.cz High-performance SEC (HPSEC) with high-efficiency columns has significantly improved the resolution in the low-molecular-weight region, making it an indispensable tool for analyzing oligomers and polymers. paint.orgpaint.org

Beyond size-based separation, HPLC can separate compounds based on their polarity using either normal-phase or reversed-phase chromatography. gmpinsiders.comuhplcs.com

Normal-Phase HPLC (NP-HPLC) employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane, chloroform). jordilabs.comhawach.com In this mode, polar compounds interact more strongly with the stationary phase and have longer retention times, while non-polar compounds elute faster. gmpinsiders.com NP-HPLC is particularly useful for separating very polar compounds or analytes that are not soluble in aqueous solvents. gmpinsiders.comuhplcs.com

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC. jordilabs.com It uses a non-polar (hydrophobic) stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., a mixture of water with methanol (B129727) or acetonitrile). pharmaguru.co In RP-HPLC, non-polar compounds have a higher affinity for the stationary phase and elute later, whereas polar compounds elute earlier. pharmaguru.cojordilabs.com This technique is highly versatile and effective for separating a wide range of non-polar to moderately polar organic molecules. gmpinsiders.com

For the analysis of this compound systems, RP-HPLC could be used to separate the monomer from more polar reactants or from less polar oligomers in the early stages of a reaction. NP-HPLC might be chosen for separating isomers or highly polar additives within a formulation. jordilabs.com

Illustrative HPLC Method Parameters for Analysis of a this compound Reaction Mixture:

ParameterRP-HPLC ExampleNP-HPLC Example
Stationary Phase (Column)C18 (Octadecylsilane)Silica (B1680970)
Mobile PhaseGradient of Water and AcetonitrileIsocratic mixture of Hexane and Isopropanol (95:5)
Typical ApplicationSeparating this compound monomer from polar starting materials.Separating non-polar oligomers or isomers.
Elution OrderPolar compounds elute first.Non-polar compounds elute first.

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. mdpi.com These methods are vital for characterizing the thermal properties of polymers derived from this compound, providing critical information about their stability, transitions, and behavior at different temperatures.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common thermal analysis techniques used for polymers. mdpi.comazom.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. azom.com DSC is used to detect thermal transitions where heat is either absorbed (endothermic) or released (exothermic). For poly(this compound), DSC can determine:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. This is observed as a step-change in the DSC heat flow curve. researchgate.net

Melting Temperature (Tm) and Crystallization Temperature (Tc): For semi-crystalline polymers, DSC can identify the endothermic melting peak and the exothermic crystallization peak. azom.com Copolymers of oleyl glycidyl ether and ethylene (B1197577) oxide, for instance, show distinct melting temperatures for both the polyethylene (B3416737) glycol block and the crystallized side chains of the poly(oleyl glycidyl ether) block. rsc.org

Heat of Reaction: DSC can measure the heat evolved during curing (cross-linking) reactions, which is crucial for optimizing processing conditions. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com TGA is primarily used to evaluate the thermal stability and decomposition characteristics of materials. A TGA curve plots the percentage of weight loss against temperature. The first derivative of this curve (DTG) shows the rate of weight loss and can help identify distinct decomposition steps. mdpi.com For polymers of this compound, TGA provides information on the onset temperature of decomposition, the temperature of maximum decomposition rate, and the amount of residual char at the end of the analysis. researchgate.net This data is critical for determining the upper service temperature and understanding the degradation mechanisms of the polymer. mdpi.com

Illustrative Thermal Analysis Data for a Cured Poly(this compound) Resin:

TechniqueParameterValueSignificance
DSCGlass Transition Temperature (Tg)95 °CIndicates the transition from a rigid to a more flexible state.
Exothermic Curing Peak155 °CTemperature of maximum cross-linking reaction rate.
TGA (in Nitrogen)Onset of Decomposition (Tonset)310 °CTemperature at which significant weight loss begins, indicating the start of thermal degradation.
Temperature at Max Decomposition Rate (Tmax)385 °CThe temperature at which the polymer degrades most rapidly.

Differential Scanning Calorimetry (DSC) for Thermal Properties of Copolymers

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal properties of polymers, including copolymers of glycidyl ethers. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). This information is crucial for understanding the processing and end-use performance of these materials.

In studies of copolymers containing glycidyl ether moieties, DSC is employed to determine how the incorporation of different comonomers affects the thermal behavior of the resulting polymer. For instance, the thermal properties of copolymers of glycidyl methacrylate (B99206) (GMA) have been investigated using DSC. The analysis of the first heating cycle provides information about the actual state of the polymer, which is influenced by its thermal history and processing conditions mdpi.com.

The data from DSC analyses are typically presented in thermograms, plotting heat flow against temperature. From these curves, key thermal transitions can be identified and quantified. The following table illustrates the type of data that can be obtained from DSC for functional copolymers, in this case, glycidyl methacrylate (GMA) with poly(ethylene glycol) methyl ether methacrylate (PEGMA) mdpi.com.

CopolymerGMA Content (mol%)Tg (°C)Tm (°C)
P(PEGMA-co-GMA26)26-49.4-
P(PEGMA-co-GMA50)50-47.5-
P(PEGMA-co-GMA74)74-39.2-
Table 1: Thermal properties of P(PEGMA-co-GMAy) copolymers as determined by DSC. Data sourced from mdpi.com.

Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature (Tg)

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique for determining the viscoelastic properties of polymers and is particularly effective in identifying the glass transition temperature (Tg) tainstruments.com. This method involves applying an oscillating force to a sample and measuring its response in terms of stiffness and damping as a function of temperature . The key parameters obtained from a DMA experiment are the storage modulus (E' or G'), which represents the elastic response, the loss modulus (E'' or G''), which represents the viscous response, and the tan delta (tan δ), which is the ratio of the loss modulus to the storage modulus and is a measure of energy dissipation or damping tainstruments.com.

The glass transition is a critical characteristic of polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state researchgate.net. DMA can detect this transition through a significant drop in the storage modulus, a peak in the loss modulus, or a peak in the tan δ curve researchgate.netresearchgate.net. The Tg value can vary depending on which of these parameters is used for its determination researchgate.net.

While specific DMA data for poly(this compound) is not widely published, literature on related poly(glycidyl ether) systems provides insight into the application of this technique. For instance, the glass transition temperature of a homopolymer of allyl glycidyl ether is reported to be -78 °C sigmaaldrich.comsigmaaldrich.com. The following table presents representative data on how the glass transition temperature, as determined by the peak of the tan δ curve, can be influenced by the composition of the polymer system.

Polymer SystemCompositionTg (°C) (from tan δ peak)
Neat Epoxy-71.8
Fiber-Reinforced Polymer (FRP)Epoxy with fibers79.4
Post-cured Neat Epoxy-119.2
Post-cured FRPEpoxy with fibers128.5
Table 2: Glass transition temperatures of an epoxy system with and without fiber reinforcement, as determined by DMA. Data sourced from researchgate.net.

Cloud Point (Tcp) Determination for Thermoresponsive Polymers

Thermoresponsive polymers exhibit a phase transition in solution at a specific temperature, known as the cloud point (Tcp) or lower critical solution temperature (LCST) scielo.brnih.gov. Below the Tcp, the polymer is soluble, and above it, the polymer becomes insoluble and the solution turns turbid scielo.brnih.gov. This behavior is of great interest for various applications, and its characterization is crucial.

The cloud point is typically determined by turbidimetry, where the transmittance of a polymer solution is measured as the temperature is gradually increased scielo.br. The Tcp is often defined as the temperature at which the transmittance drops to 50% or 90% of its initial value scielo.brnih.gov.

Poly(glycidyl ether)s, particularly those with short alkyl ether side chains, are a class of biocompatible polymers that can exhibit thermoresponsive behavior nih.govresearchgate.net. The Tcp of these polymers can be finely tuned by copolymerization. For example, copolymers of the more hydrophilic glycidyl methyl ether (GME) and the more hydrophobic ethyl glycidyl ether (EGE) have been shown to have Tcp values that can be adjusted by varying the comonomer ratio researchgate.netmpg.de. Increasing the content of the more hydrophilic comonomer generally leads to a higher Tcp researchgate.netmpg.de.

Copolymers of ethyl glycidyl ether (EGE) and linear glycerol (B35011) (linG) also exhibit tunable thermoresponsive properties, with cloud point temperatures ranging from 9.0 to 71.4 °C depending on the copolymer composition nih.govresearchgate.net. The following table presents data on the cloud point temperatures for a series of statistical copolymers of linear glycerol and ethyl glycidyl ether, demonstrating the effect of copolymer composition on thermoresponsiveness nih.govmpg.de.

CopolymerEGE content (mol%)Tcp (°C)
P(linG-co-EGE)2170.4
P(linG-co-EGE)3156.1
P(linG-co-EGE)4243.3
P(linG-co-EGE)5130.5
Table 3: Cloud point temperatures (Tcp) of P(linG-co-EGE) copolymers with varying ethyl glycidyl ether (EGE) content. Data sourced from nih.govmpg.de.

Microstructural Characterization

Morphological Analysis (e.g., SEM for Catalysts)

The morphology of catalysts used in the polymerization of glycidyl ethers plays a critical role in the synthesis and properties of the resulting polymers. Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of these catalysts at the micro- and nanoscale.

In the context of glycidyl ether polymerization, catalysts can be either homogeneous or heterogeneous. For heterogeneous catalysts, their physical form, including particle size, shape, and porosity, can significantly influence the polymerization process and the characteristics of the final polymer. While specific SEM studies on catalysts for this compound are not widely available, research on catalysts for other epoxide polymerizations, such as the ring-opening copolymerization of CO2 and epoxides, highlights the importance of catalyst morphology scienceopen.com. For instance, heterogeneous catalysts like zinc glutarate and double metal cyanides are used, and their activity can be affected by factors such as crystallinity scienceopen.com.

The development of novel catalyst systems, including organocatalysts, is an active area of research for the polymerization of functional vinyl ethers and glycidyl ethers nih.govfigshare.comacademie-sciences.fr. The characterization of these catalysts often involves a suite of analytical techniques, and while SEM provides morphological information, other methods are used to determine their chemical structure and properties.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Reaction Insights

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the field of polymer chemistry, DFT calculations provide valuable insights into reaction mechanisms, transition state geometries, and activation energies, which are often difficult to determine experimentally researchgate.net.

For reactions involving glycidyl ethers, DFT can be employed to study the regioselectivity and stereoselectivity of ring-opening reactions, which are fundamental to their polymerization. For example, DFT calculations have been used to investigate the ring-opening of 2-(chloromethyl)oxirane (a related epoxide) by nucleophiles, confirming that the reaction proceeds via an SN2-like mechanism with a backside α-attack of the nucleophile being the favored pathway researchgate.net. These studies also explore the effect of electrophilic activation by alkali metal cations on the reaction researchgate.net.

While specific DFT studies on this compound are limited, research on similar molecules provides a framework for how this computational approach can be applied. For instance, the phosphine-catalyzed ring-opening reaction of cyclopropyl (B3062369) ketones has been studied using DFT to elucidate the reaction mechanism and the origin of chemoselectivity rsc.org. Such computational investigations can guide the design of new catalysts and the optimization of reaction conditions for the synthesis of polymers with desired properties.

Q & A

Q. What are the recommended methods for synthesizing glycidyl vinyloxyethyl ether (GVEE) in laboratory settings?

GVEE can be synthesized via cationic ring-opening polymerization (CROP) using glycidyl ether monomers and Lewis acid catalysts (e.g., BF₃·OEt₂) . The reaction typically involves controlled initiation under anhydrous conditions to minimize side reactions. For copolymerization, GVEE can be combined with CO₂ or other epoxides to form polycarbonate-based thermoplastics, requiring precise stoichiometric ratios and temperature control (60–80°C) to achieve desired molecular weights .

Q. How can researchers characterize the purity and structural integrity of GVEE?

  • Gas Chromatography (GC): Calibrate with six working standards (0.1–15 mg/mL) using CS₂ as a solvent. Analyze peak area retention times to quantify impurities .
  • NMR Spectroscopy: Use ¹H/¹³C NMR to verify epoxide ring integrity and vinyloxyethyl group incorporation. Key signals: δ 3.1–3.5 ppm (epoxide protons) and δ 4.8–5.2 ppm (vinyl protons) .
  • Epoxide Equivalent Weight (EEW): Titrate with perchloric acid in acetic acid to determine reactive epoxide content .

Q. What safety precautions are necessary when handling GVEE?

  • Carcinogenicity: Classify as Group 2B (possibly carcinogenic) based on structural analogs like phenyl glycidyl ether .
  • Exposure Control: Use fume hoods, nitrile gloves, and closed systems to prevent inhalation/skin contact. Monitor airborne levels via OSHA-compliant sampling (e.g., NIOSH Method 1613) .
  • Emergency Measures: For skin contact, wash with soap/water; for pulmonary edema (from inhalation), administer oxygen immediately .

Advanced Research Questions

Q. How do steric and electronic factors influence GVEE’s reactivity in copolymerization?

Steric hindrance from bulky substituents (e.g., vinyloxyethyl groups) slows amine-epoxide curing reactions, favoring primary amine attack over secondary amines. Electronic effects: Electron-withdrawing groups reduce epoxide ring strain, lowering reactivity. Optimize by using hydroxyl-containing co-monomers (e.g., polyols) to accelerate curing via hydrogen-bond catalysis .

Q. What strategies resolve discrepancies in toxicity data for GVEE derivatives?

  • Mechanistic Studies: Conduct in vitro mutagenicity assays (e.g., Ames test) and in vivo micronucleus tests to clarify conflicting carcinogenicity classifications .
  • Dose-Response Analysis: Use OECD guidelines (e.g., TG 451) to establish NOAEL/LOAEL thresholds in rodent models, accounting for metabolic differences between species .

Q. How can GVEE be utilized in designing biodegradable polymers?

  • Bio-Based Elastomers: Copolymerize GVEE with CO₂ and ε-caprolactone to form hydrolyzable polycarbonate-polyether networks. Adjust monomer ratios (e.g., 60:40 GVEE:CO₂) to balance flexibility/degradation rates .
  • Enzymatic Degradation: Incorporate ester linkages via glycidyl neodecanoate comonomers; test degradation with lipases (e.g., Candida antarctica) under physiological conditions .

Methodological Tables

Table 1: Analytical Methods for GVEE Characterization

Parameter Method Conditions Reference
PurityGC-FIDDB-5 column, 150°C isothermal
Epoxide ContentPerchloric Acid Titration0.1N HClO₄ in glacial acetic acid
Molecular Structure¹H NMRCDCl₃, 400 MHz, δ 3.1–3.5 ppm (epoxide)

Table 2: Toxicity Testing Protocols for GVEE

Endpoint Test Guideline Reference
CarcinogenicityRodent BioassayIARC Monographs
MutagenicityAmes Test (TA98/TA100)OECD TG 471
Acute ToxicityLD50 (Rat Oral)OECD TG 423

Key Research Challenges

  • Data Contradictions: Divergent carcinogenicity classifications (e.g., Group 2A vs. 2B) necessitate standardized in vitro/in vivo protocols .
  • Synthesis Scalability: CROP requires strict anhydrous conditions; trace moisture reduces yields by 20–30% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Glycidyl vinyloxyethyl ether
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Reactant of Route 2
Glycidyl vinyloxyethyl ether

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.